2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid
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Overview
Description
2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound that contains both quinoxaline and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the formation of the quinoxaline ring followed by the introduction of the thiophene moiety. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The thiophene ring can then be introduced through a series of reactions involving thiophene-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoxaline and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline-2,3-dione derivatives, while reduction reactions can produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of substituted quinoxaline and thiophene derivatives .
Scientific Research Applications
2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular signaling and metabolism. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and thiophene-containing heterocycles, such as:
- 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid
- 3-(Thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid
- 2-Oxo-3-(furan-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid .
Uniqueness
The uniqueness of 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid lies in its combination of the quinoxaline and thiophene rings, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and materials science.
Properties
CAS No. |
832080-83-8 |
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Molecular Formula |
C13H8N2O3S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-oxo-3-thiophen-2-yl-1H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3S/c16-12-11(10-2-1-5-19-10)14-9-6-7(13(17)18)3-4-8(9)15-12/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
YPATZSBHEXROHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O |
Origin of Product |
United States |
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